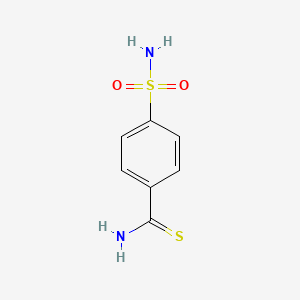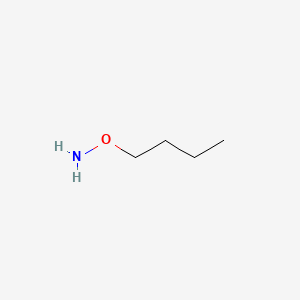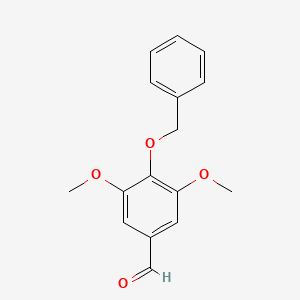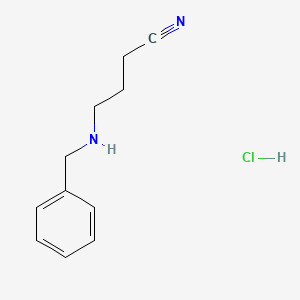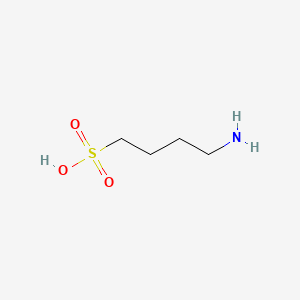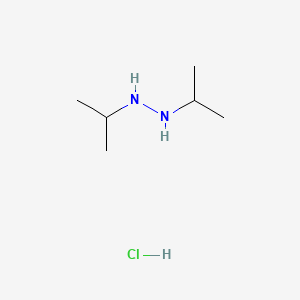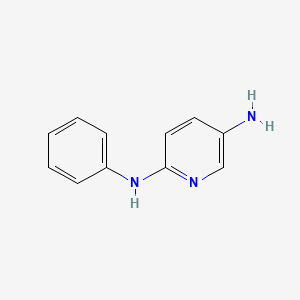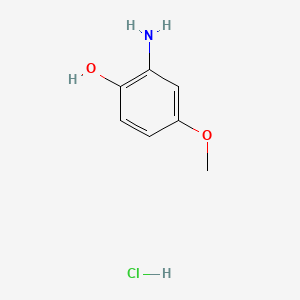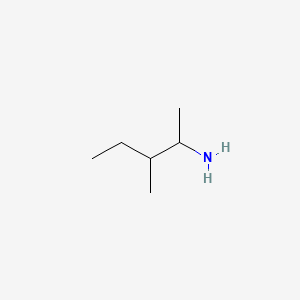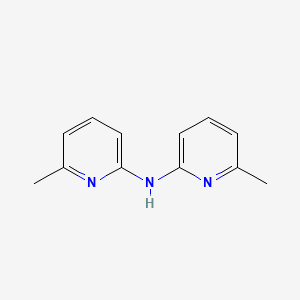
6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine
Descripción general
Descripción
The compound "6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine" is a pyridine derivative, which is a class of compounds known for their aromaticity and nitrogen-containing heterocyclic ring. Pyridine derivatives are of significant interest in the field of organic chemistry due to their utility in various chemical reactions and as ligands in coordination chemistry.
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various routes. For instance, the reaction of a methyl diester of pyridine-2,6-dicarboxylic acid with 2-aminomethylpyridine can lead to the formation of compounds with potential as unsymmetrical diamide ligands, as described in the synthesis of Methyl 2-[N-(2′-Pyridylmethyl)carbamyl]pyridine-6-carboxylate . This suggests that similar synthetic strategies could be employed to synthesize the compound , by manipulating the substituents on the pyridine ring and the reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the orientation of the substituents on the aromatic ring. For example, in "4-Methyl-N-(3-methylphenyl)pyridin-2-amine," the molecule is twisted with a dihedral angle between the rings, which allows for specific intermolecular interactions . This information is crucial as it can influence the reactivity and the potential for forming complexes with metals or other organic molecules.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. The unique oxidation reaction of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin, which leads to the direct oxidative conversion of N-acyl-L-proline to N-acyl-L-glutamate, is an example of the reactivity of such compounds . This type of reaction demonstrates the potential for pyridine derivatives to participate in selective C-N bond cleavage, which could be relevant for the compound "6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine" in various synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of nitrogen atoms in the ring contributes to their basicity, as observed in nitrogen-NMR studies on the protonation of 2-(aminomethyl)pyridine and tris[(2-pyridyl)methyl]amine . The basicity of the nitrogen atoms can affect the solubility, reactivity, and coordination behavior of these compounds. Additionally, the steric and electronic effects of the substituents can further modulate these properties, which is essential for understanding the behavior of "6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine" in different environments.
Aplicaciones Científicas De Investigación
Metal Complex Formation
6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine demonstrates notable properties in the formation of metal complexes. Anderegg et al. (1977) explored its role in metal complex formation with various cations, indicating its potential in coordination chemistry (Anderegg, Hubmann, Podder, & Wenk, 1977).
Synthesis of Functionalized Pyrazolo[3,4-b]pyridines
Gunasekaran, Prasanna, and Perumal (2014) highlighted the use of similar pyridine derivatives in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines, showcasing its utility in organic synthesis (Gunasekaran, Prasanna, & Perumal, 2014).
Protonation Studies in Pyridine Derivatives
Research by Anderegg, Popov, and Pregosin (1986) on nitrogen-NMR studies of similar pyridine compounds contributes to understanding the protonation of these molecules, important for chemical and pharmaceutical research (Anderegg, Popov, & Pregosin, 1986).
Schiff Base Synthesis and Cobalt(III) Complexes
Research on the synthesis of Schiff bases and cobalt(III) alcoholate complexes by Padhi, Sahu, and Manivannan (2011) demonstrates the compound's utility in forming intricate coordination complexes (Padhi, Sahu, & Manivannan, 2011).
Fluorescence and Metal Ion Affinity Studies
The fluorescence and metal ion binding properties of pyridine derivatives were investigated by Liang et al. (2009), underscoring their potential in sensor technologies and bioimaging applications (Liang, Zhang, Zhu, Duarandin, Young, Geacintov, & Canary, 2009).
Synthesis of Diamide Ligands
Napitupulu, Lawrance, Clarkson, and Moore (2006) explored the synthesis of unsymmetrical diamide ligands using pyridine derivatives, contributing to the field of ligand synthesis for metal complexation (Napitupulu, Lawrance, Clarkson, & Moore, 2006).
Propiedades
IUPAC Name |
6-methyl-N-(6-methylpyridin-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-5-3-7-11(13-9)15-12-8-4-6-10(2)14-12/h3-8H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCRGQRREQQMIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=CC=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235197 | |
| Record name | 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine | |
CAS RN |
85895-80-3 | |
| Record name | 6-Methyl-N-(6-methyl-2-pyridinyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85895-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085895803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYL-N-(6-METHYL-2-PYRIDYL)PYRIDIN-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY10W22C3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


